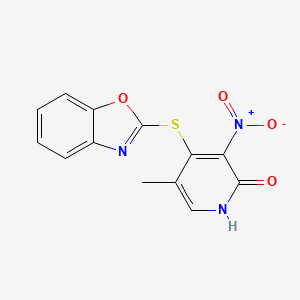
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzoxazolylthio group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions in the presence of a catalyst . The benzoxazolylthio group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoxazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Major products formed from these reactions include amine derivatives, oxidized compounds with additional functional groups, and substituted benzoxazole derivatives .
科学的研究の応用
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the pyridinone and nitro groups.
2-Aminobenzoxazole: Similar structure but with an amino group instead of the benzoxazolylthio group.
4-Methylbenzoxazole: Contains a methyl group but lacks the pyridinone and nitro groups.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
特性
CAS番号 |
172469-86-2 |
|---|---|
分子式 |
C13H9N3O4S |
分子量 |
303.30 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O4S/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
InChIキー |
KIKAUYCQFRYPET-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















